2,6-Diaminotoluene
Overview
Description
2,6-Diaminotoluene is an organic compound with the chemical formula C7H10N2. It is a derivative of toluene, where two hydrogen atoms ortho to the methyl group are replaced by amino groups . This compound is primarily used as an intermediate in organic synthesis and dye production .
Scientific Research Applications
2,6-Diaminotoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It is used in the study of mutagenicity and carcinogenicity due to its ability to interact with DNA.
Medicine: It is used in the synthesis of pharmaceuticals and other biologically active compounds.
Industry: It is used in the production of flexible polyurethane foams, coatings, rubber, and adhesives.
Safety and Hazards
Future Directions
While specific future directions for 2,6-Diaminotoluene are not mentioned in the available resources, it is worth noting that aromatic amines like this compound are important starting materials for the manufacture of dyestuffs and pigments . Therefore, research into improving their synthesis and understanding their properties and effects continues to be relevant.
Mechanism of Action
Target of Action
2,6-Diaminotoluene (2,6-DAT) is an organic compound with the chemical formula CH3C6H3(NH2)2 It is known to interact with dna and cause mutations .
Mode of Action
It is known to be mutagenic, meaning it can cause changes in the dna structure . This suggests that 2,6-DAT interacts with DNA, potentially causing modifications that can lead to mutations .
Biochemical Pathways
It is known that 2,6-dat is metabolized in vivo to form various metabolites . These metabolites include 3-hydroxy-2,6-DAT, 4-hydroxy-2-acetylamino-6-aminotoluene, 2-acetylamino-6-aminotoluene, and 2,6-di(acetylamino)-toluene . Some of these metabolites have been found to be mutagenic .
Pharmacokinetics
2,6-DAT is rapidly and extensively absorbed following oral administration . It is also rapidly excreted, with 85% of 2,6-DAT-associated radioactivity being recovered in the urine within 24 hours . This suggests that 2,6-DAT has good bioavailability. No parent 2,6-dat is found in the urine, indicating that it is fully metabolized in vivo .
Result of Action
The primary result of 2,6-DAT’s action is its mutagenic effect. It causes changes in the DNA structure, potentially leading to mutations . Despite its mutagenic properties, 2,6-dat has been shown to be a non-carcinogen in male and female f344 rats and male and female 86c3f1 mice dosed orally in 2-year bioassays .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-DAT. For instance, it is known to be a major industrial chemical, used annually in the synthesis of 2,6-toluene diisocyanate . Exposure to 2,6-DAT can occur indirectly via exposure to toluene diisocyanate mixture containing 2,6-toluenediisocyanate, which is known to hydrolyze to 2,6-DAT rapidly upon contact with water .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,6-Diaminotoluene are not fully understood. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
This compound can have various effects on cells. It is known to be irritating to the eyes, skin, and respiratory tract . It may also cause effects on the blood, potentially resulting in the formation of methemoglobin
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Subcellular Localization
It is possible that it could be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,6-Diaminotoluene involves the catalytic ammoniation of 2,6-dichlorotoluene. This process uses dehydrated alcohol as a solvent and ammonia as the aminating agent, with a palladium complex catalyst under normal heating and stirring conditions . Another method involves the hydrogenation of 2,6-dinitrotoluene using a palladium-carbon catalyst, followed by crystallization and vacuum drying to obtain high-purity this compound .
Industrial Production Methods: The industrial production of this compound typically involves the hydrogenation of dinitrotoluene mixtures. The process uses a palladium-carbon catalyst and water as a solvent, resulting in a high yield and purity of the final product . This method is favored for its simplicity, cost-effectiveness, and environmental benefits.
Chemical Reactions Analysis
Types of Reactions: 2,6-Diaminotoluene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo substitution reactions with halogens, acids, and other reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas and metal catalysts like palladium.
Substitution: Common reagents include halogens, acids, and bases.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted toluene derivatives.
Comparison with Similar Compounds
2,4-Diaminotoluene: Another isomer of diaminotoluene, used in similar applications but with different reactivity and properties.
4,4’-Diaminodiphenylmethane: Used in the production of polyurethanes and epoxy resins.
2,6-Dinitrotoluene: A precursor to 2,6-Diaminotoluene, used in the production of explosives and other chemicals.
Uniqueness: this compound is unique due to its specific reactivity and applications in dye synthesis and organic intermediates. Its ability to undergo various chemical reactions and its role in the production of flexible polyurethane foams and other industrial products make it a valuable compound in both research and industry .
Properties
IUPAC Name |
2-methylbenzene-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-6(8)3-2-4-7(5)9/h2-4H,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYCRLGLCUXUPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2, Array | |
Record name | 2,6-DIAMINOTOLUENE | |
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Record name | 2,6-DIAMINOTOLUENE | |
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Related CAS |
15481-70-6 (di-hydrochloride) | |
Record name | 2,6-Diaminotoluene | |
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DSSTOX Substance ID |
DTXSID4027319 | |
Record name | 2,6-Toluenediamine | |
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Molecular Weight |
122.17 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,6-diaminotoluene is a colorless prisms (from water). (NTP, 1992), Other Solid, Colorless solid; Turns brown when exposed to air; [ICSC] White to brown solid; [MSDSonline], Solid, COLOURLESS CRYSTALS. TURNS BROWN ON EXPOSURE TO AIR., Colorless prisms (from water). | |
Record name | 2,6-DIAMINOTOLUENE | |
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Boiling Point |
289 °C | |
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Solubility |
Soluble (NTP, 1992), Soluble in water, ethanol, benzene, Solubility in water: poor | |
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Vapor Pressure |
2.13 kPa at 150 °C /0.000246 mm Hg at 25 °C/ (extrapolated), Vapor pressure, kPa at 150 °C: 2.13 | |
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Color/Form |
Prisms from benzene, water | |
CAS No. |
823-40-5 | |
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Melting Point |
223 °F (NTP, 1992), 106 °C, 105-106 °C, 223 °F | |
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Retrosynthesis Analysis
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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